molecular formula C20H17FN4OS B2646628 4-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894050-29-4

4-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2646628
CAS No.: 894050-29-4
M. Wt: 380.44
InChI Key: YFLMGWHINASQLP-UHFFFAOYSA-N
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Description

“4-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a chemical compound. It contains a triazole ring, which is a significant heterocycle that exhibits broad biological activities . It also contains a thiazole ring, another important heterocycle known for its wide range of biological activities .


Synthesis Analysis

The synthesis of triazole compounds, including those similar to the one , has been a topic of interest in the past 20 years . The synthetic methods of triazole compounds from various nitrogen sources have been summarized . Similarly, compounds containing the thiazole ring with variable substituents have been synthesized and evaluated for their biological activities .


Molecular Structure Analysis

The compound contains a triazole ring, which is divided into two isomers: 1,2,3-triazole and 1,2,4-triazole . It also contains a thiazole ring, which is an important class of five-membered heterocyclic compounds .

Scientific Research Applications

Synthesis and Biological Activities

  • Microwave-Assisted Synthesis for Biological Activities : A study conducted by Başoğlu et al. (2013) involved the synthesis of compounds containing 1,2,4-triazole and other components for antimicrobial, antilipase, and antiurease activities. Though it doesn't specifically mention 4-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, it highlights the synthesis methods and potential biological applications of similar compounds (Başoğlu et al., 2013).

Antimicrobial Evaluation

  • Evaluation of Novel 4(3H)-Quinazolinones and Thiazolidinone : Research by Desai et al. (2013) synthesizes compounds with structures akin to this compound. These compounds were evaluated for their antimicrobial potency against various bacteria and fungi, showing notable in vitro antimicrobial potency (Desai et al., 2013).

Anti-inflammatory and Analgesic Agents

  • Synthesis of Thiazolo[3,2-b]-1,2,4-Triazole Compounds for Anti-inflammatory and Analgesic Use : Doğdaş et al. (2007) synthesized compounds substituted with flurbiprofen, sharing structural similarities with this compound, and evaluated their anti-inflammatory and analgesic effects. These compounds were found to be safer regarding gastric lesion risks at certain doses (Doğdaş et al., 2007).

Anticancer Activity

  • Anticancer Potential of Fluorinated 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles : Chowrasia et al. (2017) explored a series of fluorinated compounds, similar in structure to this compound, for their potential in anticancer drug development. These compounds exhibited moderate to good antiproliferative potency against various cancerous cell lines (Chowrasia et al., 2017).

Antimicrobial and Anticancer Activities

  • Synthesis of Fluoro 1,2,3-Triazole Derivatives for Antimicrobial and Anticancer Use : A study by Kumbhare et al. (2014) synthesized fluoro 1,2,3-triazole derivatives, which are structurally related to this compound. These compounds were screened for antimicrobial and cytotoxic activity against human cancer cell lines, identifying promising compounds (Kumbhare et al., 2014).

GyrB Inhibitors in Tuberculosis

  • Design of Thiazole-Aminopiperidine Hybrid Analogues as Tuberculosis Inhibitors : Jeankumar et al. (2013) designed ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which have a structural resemblance to the compound . These were evaluated for their activity against Mycobacterium tuberculosis, showing promise as tuberculosis inhibitors (Jeankumar et al., 2013).

Anti-Influenza Virus Activity

  • Synthesis of Benzamide-Based 5-Aminopyrazoles for Anti-Influenza Activity : Research by Hebishy et al. (2020) focused on the synthesis of novel benzamide-based compounds, including 5-aminopyrazoles, for potential anti-influenza A virus activity. These compounds showed significant activities against the bird flu influenza H5N1 strain (Hebishy et al., 2020).

Properties

IUPAC Name

4-fluoro-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS/c1-13-3-2-4-15(11-13)18-23-20-25(24-18)17(12-27-20)9-10-22-19(26)14-5-7-16(21)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLMGWHINASQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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